Physicochemical Characteristics of 5,6,7,8-Tetrahydro-1,6-naphthyridine: An In-depth Technical Guide
Physicochemical Characteristics of 5,6,7,8-Tetrahydro-1,6-naphthyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of the heterocyclic scaffold 5,6,7,8-Tetrahydro-1,6-naphthyridine. Due to a scarcity of publicly available experimental data for the parent compound, this guide incorporates computed data for the core molecule, alongside experimental data for its derivatives and isomeric analogs to offer a comparative perspective. Detailed experimental protocols for determining key physicochemical properties are also provided, along with visualizations of relevant biological pathways and analytical workflows.
Physicochemical Properties
The following tables summarize the available physicochemical data for 5,6,7,8-Tetrahydro-1,6-naphthyridine and related compounds. It is important to note that most of the data for the parent compound are computationally derived and should be considered as estimates.
Table 1: General and Computed Physicochemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | PubChem[1] |
| Molecular Weight | 134.18 g/mol | PubChem[1] |
| Computed LogP | 0.3 | PubChem[1] |
| Computed Topological Polar Surface Area (TPSA) | 24.9 Ų | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Computed Rotatable Bond Count | 0 | PubChem[1] |
Table 2: Experimental Physicochemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives and Analogs
| Compound | Property | Value | Source |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride | Melting Point | 180-184 °C | ChemBK |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride | Solubility | Soluble in alcohol, slightly soluble in water | ChemBK |
| (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | Physical State | Colorless solid | ACS Publications[2] |
| 5,6,7,8-Tetrahydro-[1][3]naphthyridine-2-carboxylic acid | Melting Point | 229-236 °C | Chem-Impex[4] |
| 5,6,7,8-Tetrahydro-1-naphthylamine | Melting Point | 38 °C | Sigma-Aldrich[5] |
| 5,6,7,8-Tetrahydro-1-naphthylamine | Boiling Point | 275-277 °C at 713 mmHg | Sigma-Aldrich[5] |
| 1,2,3,4-Tetrahydronaphthalene | Melting Point | -35 °C | Sigma-Aldrich[6] |
| 1,2,3,4-Tetrahydronaphthalene | Boiling Point | 207 °C | Sigma-Aldrich[6] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds such as 5,6,7,8-Tetrahydro-1,6-naphthyridine.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital melting point device)
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Capillary tubes (sealed at one end)
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Thermometer
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
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Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.
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Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. A narrow melting point range (typically < 2 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
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Small test tube or fusion tube
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Capillary tube (sealed at one end)
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Thermometer
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Heating mantle or oil bath
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Clamps and stand
Procedure:
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Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed into the test tube.
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Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.
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Heating: The test tube assembly is gently heated in an oil bath or with a heating mantle.
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
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Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The pKa is a measure of the acidity of a compound. For a nitrogen-containing heterocycle, it typically refers to the acidity of its conjugate acid.
Apparatus:
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pH meter
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Burette
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Beaker
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Magnetic stirrer and stir bar
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Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.
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Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) from a burette.
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Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
LogP (Partition Coefficient) Determination
The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.
Apparatus:
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Separatory funnel or screw-cap vials
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Shaker or vortex mixer
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Centrifuge (optional)
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UV-Vis spectrophotometer or HPLC for concentration analysis
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n-Octanol and buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure (Shake-Flask Method):
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Phase Saturation: n-Octanol is saturated with the aqueous buffer, and the aqueous buffer is saturated with n-octanol by mixing them and allowing the phases to separate.
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Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.
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Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Apparatus:
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Vials with screw caps
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Shaker or rotator in a temperature-controlled environment
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Filtration apparatus (e.g., syringe filters)
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Analytical balance
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HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure (Shake-Flask Method):
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Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution in a vial.
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Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The suspension is allowed to stand to let the undissolved solid settle.
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Filtration: A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC with a calibration curve. The resulting concentration represents the aqueous solubility of the compound.
Visualizations
RORγt Signaling Pathway
A derivative of the 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold, TAK-828F, is known to be a potent inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are involved in various autoimmune diseases. The following diagram illustrates a simplified RORγt signaling pathway.
Caption: Simplified RORγt signaling pathway leading to IL-17 production.
General Workflow for Chemical Synthesis and Purification
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives involves a multi-step process that includes the chemical reaction followed by work-up and purification steps.
References
- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5,6,7,8-TETRAHYDRO-[1,7]NAPHTHYRIDINE | 13623-85-3 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5,6,7,8-Tetrahydro-1-naphthylamine 99 2217-41-6 [sigmaaldrich.com]
- 6. 1,2,3,4-Tetrahydronaphthalene anhydrous, 99 119-64-2 [sigmaaldrich.com]
